3-Methylsulfonyl-4-chloro-5-nitrobenzoic acid
Overview
Description
Preparation Methods
The synthesis of 3-Methylsulfonyl-4-chloro-5-nitrobenzoic acid typically involves the nitration of 3-methylsulfonyl-4-chlorobenzoic acid. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Methylsulfonyl-4-chloro-5-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with amines or thiols.
Scientific Research Applications
3-Methylsulfonyl-4-chloro-5-nitrobenzoic acid is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes studies on its potential therapeutic effects and its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-Methylsulfonyl-4-chloro-5-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The chloro and methylsulfonyl groups can also participate in binding interactions with proteins, influencing their activity and function .
Comparison with Similar Compounds
3-Methylsulfonyl-4-chloro-5-nitrobenzoic acid can be compared with similar compounds such as:
4-Chloro-3-nitrobenzoic acid: Lacks the methylsulfonyl group, which may result in different reactivity and biological activity.
3-Methylsulfonyl-4-chlorobenzoic acid:
3-Methylsulfonyl-4-nitrobenzoic acid: Lacks the chloro group, which may influence its substitution reactions and biological interactions.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-3-methylsulfonyl-5-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO6S/c1-17(15,16)6-3-4(8(11)12)2-5(7(6)9)10(13)14/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZMFGOOVBJJKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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